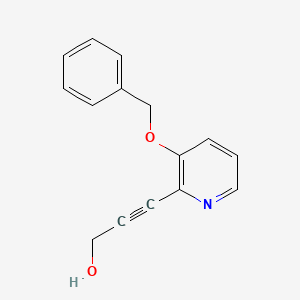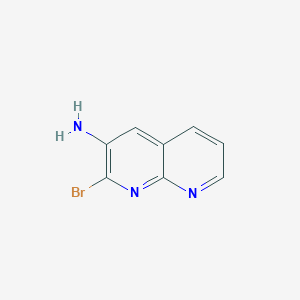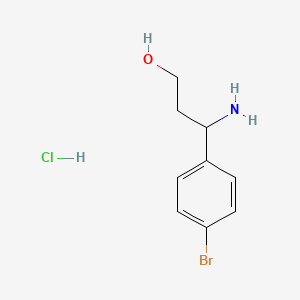![molecular formula C13H18N2O2 B1521585 [1-(3-Aminobenzoyl)piperidin-4-yl]methanol CAS No. 1152501-30-8](/img/structure/B1521585.png)
[1-(3-Aminobenzoyl)piperidin-4-yl]methanol
Overview
Description
[1-(3-Aminobenzoyl)piperidin-4-yl]methanol is a chemical compound with the molecular formula C13H18N2O2. It is a derivative of piperidine, featuring an aminobenzoyl group attached to the piperidine ring and a methanol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Aminobenzoyl)piperidin-4-yl]methanol typically involves the following steps:
Piperidine Derivative Formation: Piperidine is reacted with appropriate reagents to introduce the desired functional groups.
Aminobenzoyl Group Introduction: The aminobenzoyl group is introduced through a reaction with 3-aminobenzoyl chloride.
Methanol Group Addition: The methanol group is added to the piperidine ring through a reaction with methanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: [1-(3-Aminobenzoyl)piperidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
[1-(3-Aminobenzoyl)piperidin-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [1-(3-Aminobenzoyl)piperidin-4-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
[1-(4-Aminobenzoyl)piperidin-4-yl]methanol
Piperidine derivatives with different substituents
Uniqueness: [1-(3-Aminobenzoyl)piperidin-4-yl]methanol is unique due to its specific structural features, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects.
Properties
IUPAC Name |
(3-aminophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12-3-1-2-11(8-12)13(17)15-6-4-10(9-16)5-7-15/h1-3,8,10,16H,4-7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFYGILHXBSXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromofuro[3,2-b]pyridine-2-carbonitrile](/img/structure/B1521504.png)

![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1521507.png)



![(6-Bromofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B1521512.png)




![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B1521523.png)

